Cas no 2418670-85-4 (3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride)

3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride
- 2418670-85-4
- EN300-26630160
- 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride
-
- インチ: 1S/C9H11FN4O2S/c1-5-7(4-13-14-12)3-8(11)6(2)9(5)17(10,15)16/h3H,4,11H2,1-2H3
- InChIKey: WSTRTJRKLHNMSD-UHFFFAOYSA-N
- SMILES: S(C1C(C)=C(C=C(CN=[N+]=[N-])C=1C)N)(=O)(=O)F
計算された属性
- 精确分子量: 258.05867494g/mol
- 同位素质量: 258.05867494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 415
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 82.9Ų
3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26630160-1g |
3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride |
2418670-85-4 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26630160-1.0g |
3-amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride |
2418670-85-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride 関連文献
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3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluorideに関する追加情報
Introduction to 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride (CAS No. 2418670-85-4)
3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical and biochemical research. Its unique chemical properties make it a valuable intermediate in the synthesis of various bioactive molecules. The compound, identified by the CAS number 2418670-85-4, features a benzene ring substituted with an amino group, a sulfonyl fluoride moiety, and an azidomethyl group, which collectively contribute to its reactivity and utility in synthetic chemistry.
The significance of this compound lies in its role as a building block for more complex molecules. The presence of the sulfonyl fluoride group provides a versatile handle for further functionalization, enabling the construction of intricate scaffolds that are essential in drug discovery. Additionally, the azidomethyl group offers a site for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, which are widely employed in medicinal chemistry to rapidly assemble novel structures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride has emerged as a key intermediate in several ongoing projects aimed at identifying new pharmacophores. Its structural features allow for the exploration of diverse chemical space, facilitating the design of molecules with tailored biological activities.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the sulfonyl fluoride and azidomethyl groups, researchers have been able to generate novel inhibitors that target specific kinases with high selectivity. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The versatility of 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride extends beyond kinase inhibition. It has also been utilized in the development of antimicrobial agents. The ability to introduce diverse functional groups into the benzene core allows for the creation of molecules that can interact with bacterial enzymes or cell wall components, leading to mechanisms of action that are distinct from traditional antibiotics. This approach is particularly important in the face of rising antibiotic resistance, where novel therapeutic strategies are urgently needed.
Furthermore, this compound has found applications in materials science and nanotechnology. The unique chemical properties of 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride make it suitable for designing functional materials with specific properties. For instance, its ability to undergo click chemistry reactions has been exploited to create conjugates that exhibit enhanced stability or targeted delivery properties. These advancements hold promise for applications in drug delivery systems and smart materials.
The synthesis of 3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride is a testament to the progress made in synthetic organic chemistry over recent decades. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yields and purity. Advances in catalytic methods have further streamlined these syntheses, making them more efficient and environmentally friendly. This underscores the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex organic molecules.
In conclusion,3-Amino-5-(azidomethyl)-2,6-dimethylbenzene-1-sulfonyl fluoride (CAS No. 2418670-85-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and nanotechnology. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules and functional materials. As our understanding of chemical biology continues to evolve, compounds like this will undoubtedly play a pivotal role in driving forward scientific discovery and technological innovation.
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